3-(Piperazin-1-yl)-1lambda6-thietane-1,1-dione
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Overview
Description
3-(Piperazin-1-yl)-1lambda6-thietane-1,1-dione is a heterocyclic compound that features a thietane ring fused with a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperazin-1-yl)-1lambda6-thietane-1,1-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of piperazine with a thietane precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process and minimize waste .
Chemical Reactions Analysis
Types of Reactions
3-(Piperazin-1-yl)-1lambda6-thietane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thietane ring to a more saturated form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine or thietane rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
3-(Piperazin-1-yl)-1lambda6-thietane-1,1-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(Piperazin-1-yl)-1lambda6-thietane-1,1-dione involves its interaction with specific molecular targets. The piperazine moiety can interact with neurotransmitter receptors, while the thietane ring may participate in redox reactions. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Another heterocyclic compound with a piperazine moiety, known for its antimicrobial activity.
3-(Piperazin-1-yl)-1,2-benzisothiazole: Similar structure but with an isothiazole ring, used in medicinal chemistry.
Uniqueness
3-(Piperazin-1-yl)-1lambda6-thietane-1,1-dione is unique due to its thietane ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for developing new materials and exploring novel biological activities .
Properties
Molecular Formula |
C7H14N2O2S |
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Molecular Weight |
190.27 g/mol |
IUPAC Name |
3-piperazin-1-ylthietane 1,1-dioxide |
InChI |
InChI=1S/C7H14N2O2S/c10-12(11)5-7(6-12)9-3-1-8-2-4-9/h7-8H,1-6H2 |
InChI Key |
PDIRLKUISBHBHD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2CS(=O)(=O)C2 |
Origin of Product |
United States |
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